2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and methoxy and methylsulfanyl substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: This can be achieved by the condensation of an appropriate amine with a diketone, followed by cyclization.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Methoxy and Methylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(phenylamino)methylphenol: Similar in structure but lacks the thiadiazole ring and pyrrolidinone moiety.
4-methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the thiadiazole and pyrrolidinone moieties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but lacks the thiadiazole ring and pyrrolidinone moiety.
Uniqueness
The uniqueness of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide lies in its combination of structural features, including the thiadiazole ring, pyrrolidinone moiety, and methoxy and methylsulfanyl substituents. This combination imparts unique chemical and biological properties that are not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methoxy-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-15-6-4-14(5-7-15)26-12-13(10-19(26)27)21-24-25-22(32-21)23-20(28)17-9-8-16(31-3)11-18(17)30-2/h4-9,11,13H,10,12H2,1-3H3,(H,23,25,28) |
InChI Key |
QVHFKBKPKQRTMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC |
Origin of Product |
United States |
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